molecular formula C9H18N2O3 B8019145 Ethyl cis-(4-amino-3-methoxypiperidino)formate

Ethyl cis-(4-amino-3-methoxypiperidino)formate

Cat. No.: B8019145
M. Wt: 202.25 g/mol
InChI Key: FIIGTSPAEONQHZ-JGVFFNPUSA-N
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Description

Ethyl cis-(4-amino-3-methoxypiperidino)formate is a compound belonging to the piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .

Preparation Methods

Chemical Reactions Analysis

Ethyl cis-(4-amino-3-methoxypiperidino)formate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl cis-(4-amino-3-methoxypiperidino)formate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl cis-(4-amino-3-methoxypiperidino)formate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl cis-(4-amino-3-methoxypiperidino)formate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biological Activity

Ethyl cis-(4-amino-3-methoxypiperidino)formate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Overview of the Compound

This compound belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological effects. These compounds often serve as intermediates in the synthesis of various pharmaceuticals, contributing to their significance in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It may interact with neurotransmitter receptors, leading to alterations in signaling pathways that could affect mood, cognition, and other physiological functions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : It has been investigated for its potential anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could have implications for neurodegenerative diseases.

Case Studies and Experimental Data

  • In vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzyme activities. For example, it has shown promise in inhibiting matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .
  • Animal Models : In vivo studies using rodent models have indicated that administration of this compound can lead to significant reductions in inflammatory markers and improvement in behavioral outcomes related to anxiety and depression.
  • Clinical Implications : The compound's potential as a therapeutic agent has been highlighted in patents focusing on its use for treating metabolic disorders and cardiovascular diseases by modulating lipid profiles and reducing small dense LDL particles .

Data Table: Summary of Biological Activities

Biological ActivityDescription
AntioxidantPotential to reduce oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionEffective against MMPs involved in cancer progression
NeuroprotectionProtective effects observed in neurodegenerative disease models
Lipid ModulationChanges in LDL particle size patterns reported

Properties

IUPAC Name

ethyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIGTSPAEONQHZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC[C@@H]([C@@H](C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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